molecular formula C11H23NO B13153484 3-Amino-1-cyclooctylpropan-1-ol

3-Amino-1-cyclooctylpropan-1-ol

Cat. No.: B13153484
M. Wt: 185.31 g/mol
InChI Key: IEVRXDVLUUWKBZ-UHFFFAOYSA-N
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Description

3-Amino-1-cyclooctylpropan-1-ol is an organic compound with the molecular formula C11H23NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclooctyl ring and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclooctylpropan-1-ol typically involves the following steps:

    Cyclooctylation: The initial step involves the formation of a cyclooctyl ring through cyclization reactions.

    Hydroxylation: The hydroxyl group is introduced via hydrolysis or oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-1-cyclooctylpropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclooctylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Aminopropan-1-ol: A structurally similar compound with a shorter propyl chain.

    3-Amino-1-cyclopentylpropan-1-ol: A compound with a cyclopentyl ring instead of a cyclooctyl ring.

Comparison: 3-Amino-1-cyclooctylpropan-1-ol is unique due to its larger cyclooctyl ring, which may confer different steric and electronic properties compared to its smaller-ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-amino-1-cyclooctylpropan-1-ol

InChI

InChI=1S/C11H23NO/c12-9-8-11(13)10-6-4-2-1-3-5-7-10/h10-11,13H,1-9,12H2

InChI Key

IEVRXDVLUUWKBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)C(CCN)O

Origin of Product

United States

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